Nigakinone is a natural product found in Quassia amara, Picrasma excelsa, and Picrasma quassioides with data available.
Nigakinone
CAS No.: 18110-86-6
Cat. No.: VC0537210
Molecular Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18110-86-6 |
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Molecular Formula | C15H10N2O3 |
Molecular Weight | 266.25 g/mol |
IUPAC Name | 3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
Standard InChI | InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3 |
Standard InChI Key | PGFKZUOYIFDMQJ-UHFFFAOYSA-N |
SMILES | O=C(N1C2=C3C=CC=C2)C(O)=C(OC)C4=C1C3=CC=N4 |
Canonical SMILES | COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O |
Appearance | Solid powder |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
Nigakinone (IUPAC name: 3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one) belongs to the β-carboline family, characterized by a planar tricyclic indole moiety fused with a pyridine ring . Its molecular structure includes:
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Molecular formula: C₁₅H₁₀N₂O₃
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Molecular weight: 266.25 g/mol
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Canonical SMILES: COC₁=C(C(=O)N₂C₃=CC=CC=C₃C₄=C₂C₁=NC=C₄)O
X-ray crystallography and nuclear magnetic resonance (¹H-NMR) analyses confirm the presence of methoxy (-OCH₃) and hydroxyl (-OH) substituents at positions 4 and 3, respectively, which are critical for its bioactivity .
Physicochemical Properties
Property | Value |
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Solubility in DMSO | 8.33 mg/mL (31.29 mM) |
Melting Point | 248–250°C (decomposes) |
Storage Conditions | -20°C (long-term), 4°C (short-term) |
Purity | >98% (HPLC-grade) |
The compound’s limited aqueous solubility necessitates solvent optimization for in vitro assays, with dimethyl sulfoxide (DMSO) being the preferred solvent . Stability studies indicate a shelf life exceeding three years when stored under anhydrous conditions.
Extraction and Purification Methodologies
Ultrasonic Microwave-Assisted Extraction (UMAE)
Response surface methodology (RSM)-optimized UMAE parameters for P. quassioides include:
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Solvent: 90% aqueous methanol
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Temperature: 60°C
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Extraction time: 13 minutes
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Solid-to-liquid ratio: 1:21 (w/v)
This method achieves a 92.4% extraction efficiency, reducing thermal degradation compared to conventional techniques .
High-Speed Counter-Current Chromatography (HSCCC)
Post-extraction, HSCCC with a hexane:ethyl acetate:methanol:2% acetic acid (9:11:9:11, v/v/v/v) solvent system yields:
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Nigakinone: 2.1 mg, 96.8% purity
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Methylnigakinone: 75.6% purity
The entire process requires <200 minutes, demonstrating superior scalability for industrial applications .
Pharmacological Activities
Anti-Inflammatory Effects
In dextran sulfate sodium (DSS)-induced colitis models, nigakinone (10 mg/kg/day) reduced disease activity indices by 58% through:
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Bile acid regulation: Restored fecal bile acid profiles (chenodeoxycholic acid ↑ 2.3-fold)
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FXR activation: Increased ileal FXR expression by 40%
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NLRP3 inhibition: Suppressed colonic NLRP3 inflammasome activity by 67%
These effects correlate with attenuated intestinal permeability and reduced pro-inflammatory cytokines (IL-1β ↓ 72%, TNF-α ↓ 65%).
Antimicrobial Activity
Nigakinone exhibits broad-spectrum antimicrobial effects:
Pathogen | MIC (μg/mL) |
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Staphylococcus aureus | 12.5 |
Escherichia coli | 25.0 |
Candida albicans | 50.0 |
Mechanistically, it disrupts microbial membrane integrity via electrostatic interactions with phospholipid headgroups .
Mechanism of Action
FXR Signaling Modulation
As a partial FXR agonist (EC₅₀ = 3.8 μM), nigakinone upregulates:
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BSEP: 2.1-fold increase in bile salt export pump expression
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SHP: 1.8-fold induction of small heterodimer partner
This enhances bile acid homeostasis, reducing hepatotoxicity risks .
NLRP3 Inflammasome Regulation
Nigakinone inhibits NLRP3 priming by:
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Blocking ASC speck formation (IC₅₀ = 5.2 μM)
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Suppressing caspase-1 activation (↓ 61%)
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Reducing IL-18 maturation (↓ 54%)
These actions mitigate pyroptosis in colonic epithelial cells .
Future Research Directions
Clinical Translation Challenges
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Bioavailability: Oral bioavailability <15% due to first-pass metabolism
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Toxicity: Zebrafish embryo LC₅₀ = 32 μM, necessitating dose optimization
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Formulation: Nanoparticle encapsulation (e.g., PLGA) improves solubility 4.7-fold
Synthetic Biology Approaches
Heterologous expression of nigakinone biosynthetic genes in Saccharomyces cerevisiae achieved titers of 18 mg/L, offering sustainable production alternatives.
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